4-(4-Nitrophenyl)pyrimidine
Overview
Description
4-(4-Nitrophenyl)pyrimidine is a chemical compound with the molecular formula C10H7N3O2 . It is a derivative of pyrimidine, a basic aromatic ring that is found in many biologically significant compounds .
Synthesis Analysis
The synthesis of 4-(4-Nitrophenyl)pyrimidine and its derivatives often involves various chemical reactions. For instance, a study reported the synthesis of a series of novel triazole-pyrimidine-based compounds, which were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of 4-(4-Nitrophenyl)pyrimidine is characterized by the presence of a pyrimidine ring attached to a nitrophenyl group . The exact structure can be confirmed through various spectroscopic techniques such as 1H NMR, 13C NMR, and infrared spectroscopy .Chemical Reactions Analysis
4-(4-Nitrophenyl)pyrimidine can participate in various chemical reactions. For example, it can be used in the synthesis of triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .Physical And Chemical Properties Analysis
4-(4-Nitrophenyl)pyrimidine is a crystalline solid with a molecular weight of 201.182 Da . More detailed physical and chemical properties can be determined through various analytical techniques.Scientific Research Applications
Novel Derivatives with Anti-anoxic Activity
A study by Kuno et al. (1993) explored novel derivatives of 4-(4-Nitrophenyl)pyrimidine, specifically 4-(3-nitrophenyl)pyrimidine, which showed significant anti-anoxic activity in mice. This research suggests potential applications in protecting brain cells from oxygen deprivation (Kuno, Sakai, Ohkubo, & Takasugi, 1993).
Application in Direct Transformation
Novakov et al. (2017) demonstrated the use of bis-(4-nitrophenyl)phosphorylazide for the direct transformation of derivatives of pyrimidin-4(3H)-one into corresponding 4-azidopyrimidines, indicating a method for modifying pyrimidine structures in pharmaceutical research (Novakov, Babushkin, Brunilina, Navrotskii, Orlinson, Robinovich, & Yablokov, 2017).
Antimicrobial Screening and Structure–Activity Relationship
Bhalgat & Ramesh (2014) synthesized novel pyrimidines and their thioethers, including 4-(3-nitrophenyl)pyrimidine derivatives. These compounds were tested for antibacterial and antifungal activities, revealing potential as antimicrobial agents (Bhalgat & Ramesh, 2014).
Synthesis and Pharmacological Screening
Bhat & Kumar (2017) studied novel 4-(4-nitrophenyl)-6-phenyl substituted pyrimidine-2-thiol derivatives for their anti-inflammatory and cytotoxic activities. This research contributes to understanding the pharmacological potential of such pyrimidine derivatives (Bhat & Kumar, 2017).
Antibacterial Activity of Pyrimidine Derivatives
Mistry & Desai (2005) explored pyrimidine-2-one derivatives, such as 2-[2-{1ʹ-(p-nitrophenyl)-6ʹ-(substituted-phenyl)-pyrimidine-2ʹ-one-4ʹ-yl}-hydrazinomethyl]-3-(p-methoxy phenyl)-quina-zoline-4(3H)-one, for their antibacterial activities against various bacteria (Mistry & Desai, 2005).
Future Directions
The future research directions for 4-(4-Nitrophenyl)pyrimidine could involve further exploration of its biological activities and potential therapeutic applications. For instance, the triazole-pyrimidine hybrids have shown potential as neuroprotective and anti-neuroinflammatory agents . Further studies could focus on optimizing these compounds for better efficacy and safety.
properties
IUPAC Name |
4-(4-nitrophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-13(15)9-3-1-8(2-4-9)10-5-6-11-7-12-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSVBEUJTTWMGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363920 | |
Record name | 4-(4-nitrophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)pyrimidine | |
CAS RN |
16495-82-2 | |
Record name | 4-(4-nitrophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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